molecular formula C17H18N2 B376000 3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline

3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline

Cat. No.: B376000
M. Wt: 250.34g/mol
InChI Key: KPNUHXSBIPHPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline is a useful research compound. Its molecular formula is C17H18N2 and its molecular weight is 250.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34g/mol

IUPAC Name

3,3-dimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinoline

InChI

InChI=1S/C17H18N2/c1-17(2)8-7-12-14(9-17)18-10-15-16(12)11-5-3-4-6-13(11)19-15/h3-6,10,19H,7-9H2,1-2H3

InChI Key

KPNUHXSBIPHPLV-UHFFFAOYSA-N

SMILES

CC1(CCC2=C3C4=CC=CC=C4NC3=CN=C2C1)C

Canonical SMILES

CC1(CCC2=C3C4=CC=CC=C4NC3=CN=C2C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,3-Dimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one of Example 1h (1.36 g, 5.14 mmol) was added to a mixture of ethylene glycol (8 mL) and hydrazine monohydrate (5 mL) at room temperature under stirring. The mixture was refluxed for 1 h, cooled, potassium hydroxide (1 g) was added, and the reaction mixture was refluxed for 2 h. The excess of hydrazine and water was slowly distilled off at 1 psi until the vapor temperature reached 190° C. The residue was cooled, diluted with water (60 mL), and the solid product was filtered off, washed with water and recrystallized from ethanol-water, 1:1. The product was isolated as colorless solid (0.59 g, 46%). Crystallization from toluene yielded the analytically pure sample; m.p. 275-277° C. 1H NMR (DMSO-d6) δ 1.03 (s, 6H), 1.72 (t, 2H), 2.76 (s, 2H), 3.30 (t, 2H), 7.20-7.23 (m, 1H), 7.49-7.60 (m, 2H), 8.17 (d, 1H), 8.66 (s, 1H), 11.45 (s, 1H).
Name
3,3-Dimethyl-2,3,4,7-tetrahydroindolo[2,3-c]quinolin-1-one
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.